molecular formula C19H22N2O4 B5430873 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

Cat. No. B5430873
M. Wt: 342.4 g/mol
InChI Key: BYHQDUOFFJHVCF-UHFFFAOYSA-N
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Description

1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide, also known as FMP4, is a synthetic compound that has been studied for its potential use in various scientific research applications. This molecule has a unique chemical structure that makes it a promising candidate for research in the fields of neuroscience, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its modulatory effect on neurotransmitter activity, this compound has been shown to have antioxidant properties and to inhibit the activity of certain enzymes such as acetylcholinesterase. These effects may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide for lab experiments is its unique chemical structure, which makes it a promising candidate for research in various fields. However, there are also some limitations to its use in lab experiments, such as its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide. One area of interest is in the development of new drugs based on the structure of this compound for the treatment of neurological disorders. Another area of research is in the study of the biochemical and physiological effects of this compound, which may lead to a better understanding of its potential therapeutic benefits. Additionally, further research is needed to explore the limitations of this compound for lab experiments and to develop new methods for its synthesis and purification.

Synthesis Methods

The synthesis of 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide involves several steps, starting with the reaction of 2-methoxy-5-methylphenylacetic acid with furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to yield this compound. This method has been optimized to produce high yields of this compound with high purity, making it suitable for research purposes.

Scientific Research Applications

1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of neuroscience, where this compound has been shown to have a modulatory effect on the activity of certain neurotransmitters such as dopamine and serotonin. This makes this compound a promising candidate for the development of new drugs for the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

1-(furan-2-carbonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-5-6-16(24-2)15(12-13)20-18(22)14-7-9-21(10-8-14)19(23)17-4-3-11-25-17/h3-6,11-12,14H,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHQDUOFFJHVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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